![molecular formula C13H16ClNO2 B1465896 1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1338680-65-1](/img/structure/B1465896.png)
1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one” is a white crystalline solid . It has a melting point of 47-50 °C (lit.) and a boiling point of 175 °C15 mm Hg (lit.) . The compound has a density of 1.17 g/cm3 and a refractive index of 1.5170 (estimate) . It’s slightly soluble in water (1108 mg/L at 25°C) and soluble in acetone, butyl acetate, methanol, and toluene .Scientific Research Applications
Environmental Impact and Toxicology
- Endocrine Disruptors and Environmental Persistence : DDT and DDE, compounds with structural similarities to the specified chemical, have been identified as endocrine disruptors in humans and wildlife. Their ability to bioaccumulate and persist in the environment due to their lipophilic properties poses significant health risks (Burgos-Aceves et al., 2021).
- Aquatic Toxicity of Chlorophenols : The toxicity of chlorophenols, a group that includes compounds like 2-chlorophenol, to mammalian and aquatic life has been assessed. Despite generally moderate toxic effects, long-term exposure to certain chlorophenols can be considerably toxic to fish (Krijgsheld & Gen, 1986).
Chemical Properties and Applications
- Phosphonic Acid Applications : Phosphonic acids, characterized by a direct bond between carbon and phosphorus atoms, find applications across various fields due to their structural analogy with phosphate. They are utilized in drug design, materials science, and as bioactive compounds, showcasing the versatility of organophosphorus chemistry (Sevrain et al., 2017).
- Bioremediation of Contaminated Soils : Studies have explored the degradation of persistent organic pollutants like DDT in soils, highlighting the potential of bioremediation strategies to mitigate environmental contamination. Microbial processes can significantly reduce concentrations of such pollutants, providing a cost-effective approach to environmental cleanup (Foght et al., 2001).
Synthesis and Structural Analysis
- Synthetic Routes and Spectroscopic Analysis : The synthesis and structural properties of novel organic compounds, including those with chlorophenyl groups, have been extensively studied. Spectroscopic techniques and computational methods are key tools in understanding the conformation and reactivity of such molecules (Issac & Tierney, 1996).
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-2-1-5-11(12)13(17)9-15-7-3-4-10(16)8-15/h1-2,5-6,10,16H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCONAJLWLNZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.